Clinical Itch Reduction: HPPBA vs. Placebo in a Double-Blind RCT
In a 4-week double-blind, placebo-controlled clinical trial involving 40 subjects with visible dry and itchy skin, a 0.1% formulation of HPPBA (as SymCalmin®) reduced itchiness by 65% compared to baseline [1]. The placebo emulsion showed no significant itch reduction. This 65% reduction in pruritus is the primary clinical claim substantiating HPPBA's differentiation over simple emollients or untreated controls. The study's robust design (crossover, 2-week per phase) strengthens the internal validity of the observed effect size.
| Evidence Dimension | Reduction in perceived itchiness (pruritus) |
|---|---|
| Target Compound Data | 65% reduction from baseline |
| Comparator Or Baseline | Placebo (emulsion base) |
| Quantified Difference | Not reported for placebo (assumed non-significant) |
| Conditions | Double-blind, 40 subjects (35-80 years) with visible dry and itchy skin, 0.1% HPPBA in emulsion, 2-week application per phase |
Why This Matters
This 65% itch reduction figure is the most frequently cited clinical performance metric for HPPBA in procurement specifications and directly addresses the primary consumer complaint in sensitive/dry skin conditions.
- [1] Symrise. SymCalmin® product data: Clinical study summary (double-blind, 40 subjects, 4 weeks). 2006. Data reproduced in: Myskinrecipes. Oat Avenanthramides (Hydroxyphenyl Propamidobenzoic Acid) product page. Accessed 2026. View Source
